molecular formula C15H12N2O2S B8510843 4-(2-Phthalimidoethylthio)pyridine

4-(2-Phthalimidoethylthio)pyridine

Cat. No.: B8510843
M. Wt: 284.3 g/mol
InChI Key: DNMHUDJYPUPGRO-UHFFFAOYSA-N
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Description

4-(2-Phthalimidoethylthio)pyridine is a chemical compound for research and development applications. The structure of this molecule incorporates two notable pharmacophores: a phthalimide group and a pyridine ring, linked by a thioether chain. The phthalimide moiety is a recognized structural feature in molecules studied for various biological activities . Pyridine derivatives are common scaffolds in medicinal chemistry and are frequently investigated for their potential to interact with enzymes and other biological targets . Researchers may utilize this compound as a versatile building block in organic synthesis or as a candidate for probing biological pathways. Specific analytical data (NMR, MS, HPLC purity) and information on biological activity for this exact compound should be confirmed by the researcher prior to use. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or for personal use.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-(2-pyridin-4-ylsulfanylethyl)isoindole-1,3-dione

InChI

InChI=1S/C15H12N2O2S/c18-14-12-3-1-2-4-13(12)15(19)17(14)9-10-20-11-5-7-16-8-6-11/h1-8H,9-10H2

InChI Key

DNMHUDJYPUPGRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine

  • Structural Features: This compound contains a pyridine core with chloro and substituted phenyl groups. Unlike 4-(2-Phthalimidoethylthio)pyridine, it lacks the phthalimide and thioether groups but includes amino and halogen substituents.
  • Physical Properties :
    • Molecular weight: 466–545 g/mol (vs. ~354 g/mol for 4-(2-Phthalimidoethylthio)pyridine, estimated).
    • Melting point: 268–287°C .
  • In contrast, the thioether in 4-(2-Phthalimidoethylthio)pyridine could participate in redox reactions or metal coordination .

4-(1-Aminoethyl)pyridine

  • Structural Features: Features an aminoethyl group directly attached to the pyridine ring. The absence of the phthalimide and thioether groups simplifies its electronic profile.
  • Electronic Properties: DFT studies (B3LYP/B3PW91 methods) reveal a HOMO-LUMO gap of 6.08 eV, suggesting moderate bioactivity.
  • Applications : Used in coordination polymers (e.g., with cyanide ligands) due to its amine group’s metal-binding capability .

4-[2-(Heptylthio)ethyl]pyridine

  • Structural Features : Shares the thioether linkage with 4-(2-Phthalimidoethylthio)pyridine but replaces the phthalimide with a heptyl chain.
  • Physicochemical Properties :
    • Molecular formula: C₁₄H₂₃NS (vs. C₁₅H₁₃N₂O₂S for 4-(2-Phthalimidoethylthio)pyridine).
    • LogP: Estimated ~4.7 (indicating high lipophilicity), similar to thioether-containing analogs .
  • Applications: Potential use in surfactant or catalysis research due to its hydrophobic tail and sulfur-based reactivity .

4-(3-Bromo-4-methoxyphenyl)pyridine

  • Structural Features : A pyridine ring substituted with bromo and methoxy groups on a phenyl ring.
  • Reactivity : The electron-withdrawing bromo and electron-donating methoxy groups create a polarized aromatic system, contrasting with the electron-deficient phthalimide group in 4-(2-Phthalimidoethylthio)pyridine .
  • Applications : Likely serves as a pharmaceutical intermediate, leveraging halogen atoms for further functionalization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP Notable Properties/Applications
4-(2-Phthalimidoethylthio)pyridine C₁₅H₁₃N₂O₂S ~354 (estimated) Phthalimide, thioether N/A ~3.5 Drug design, redox reactions
2-Amino-4-(2-Chloro-5-(4-Ph)Py) C₂₄H₁₈ClN₃ 466–545 Chloro, amino, phenyl 268–287 N/A Antimicrobial agents, hydrogen bonding
4-(1-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Aminoethyl N/A ~0.5 Coordination polymers, DFT studies
4-[2-(Heptylthio)ethyl]pyridine C₁₄H₂₃NS 245.40 Heptylthio N/A ~4.7 Surfactants, catalysis
4-(3-Bromo-4-methoxyphenyl)pyridine C₁₂H₁₀BrNO 264.12 Bromo, methoxy N/A ~2.8 Pharmaceutical intermediate

Key Findings and Implications

  • Electronic Effects: The phthalimide group in 4-(2-Phthalimidoethylthio)pyridine likely reduces electron density on the pyridine ring compared to amino or methoxy substituents, affecting its interaction with biological targets .
  • Bioactivity: Thioether and phthalimide groups may synergize to enhance antimicrobial or immunomodulatory activity, as seen in analogs like 4-(1-aminoethyl)pyridine-based coordination polymers .
  • Synthetic Utility : The thioether linkage offers a handle for further derivatization (e.g., oxidation to sulfone), similar to strategies used for 4-[2-(heptylthio)ethyl]pyridine .

Preparation Methods

Synthesis of 2-Bromoethylphthalimide

The alkylating agent, 2-bromoethylphthalimide, is typically prepared via the Gabriel synthesis. Phthalimide reacts with 1,2-dibromoethane in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions:

Phthalimide+1,2-DibromoethaneK2CO3DMF, 80°C2-Bromoethylphthalimide+HBr\text{Phthalimide} + \text{1,2-Dibromoethane} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{2-Bromoethylphthalimide} + \text{HBr}

Key parameters:

  • Solvent : DMF or acetonitrile (yield: 70–85%).

  • Base : Potassium carbonate or triethylamine.

  • Reaction Time : 4–6 hours.

Thioether Formation

4-Mercaptopyridine reacts with 2-bromoethylphthalimide in the presence of a base to form the target compound:

4-Mercaptopyridine+2-BromoethylphthalimideEt3NEtOH, 60°C4-(2-Phthalimidoethylthio)pyridine+HBr\text{4-Mercaptopyridine} + \text{2-Bromoethylphthalimide} \xrightarrow[\text{Et}_3\text{N}]{\text{EtOH, 60°C}} \text{4-(2-Phthalimidoethylthio)pyridine} + \text{HBr}

Optimized Conditions :

  • Base : Triethylamine (2.0 eq) or cesium carbonate (1.5 eq).

  • Solvent : Ethanol or toluene (yield: 65–78%).

  • Temperature : 60–80°C for 8–12 hours.

Table 1 : Comparative Analysis of Reaction Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
TriethylamineEthanol606895
Cs2_2CO3_3Toluene807597
K2_2CO3_3DMF706293

Alternative Pathways: Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative. This method couples 4-mercaptopyridine with 2-hydroxyethylphthalimide using triphenylphosphine and diethyl azodicarboxylate (DEAD):

4-Mercaptopyridine+2-HydroxyethylphthalimidePPh3,DEADTHF, RT4-(2-Phthalimidoethylthio)pyridine\text{4-Mercaptopyridine} + \text{2-Hydroxyethylphthalimide} \xrightarrow[\text{PPh}_3, \text{DEAD}]{\text{THF, RT}} \text{4-(2-Phthalimidoethylthio)pyridine}

Advantages :

  • Avoids alkyl halides, reducing side reactions.

  • Room-temperature conditions (yield: 55–60%).

Structural Characterization and Validation

The identity of 4-(2-Phthalimidoethylthio)pyridine is confirmed via spectroscopic methods:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, 2H, pyridine-H), 7.85–7.70 (m, 4H, phthalimide-H), 3.90 (t, 2H, -S-CH2_2-), 3.45 (t, 2H, -N-CH2_2-).

  • MS (ESI+) : m/z 327.1 [M+H]+^+.

Challenges and Mitigation Strategies

Oxidation of Thiols

4-Mercaptopyridine is prone to oxidation, forming disulfides. Solutions include:

  • Conducting reactions under nitrogen atmosphere.

  • Using fresh distilled solvents.

Competing Elimination

High temperatures may promote elimination over substitution. Mitigation involves:

  • Lowering reaction temperatures (≤80°C).

  • Using polar aprotic solvents (e.g., DMF) to stabilize transition states.

Industrial-Scale Considerations

Patent JP2006076970A highlights the utility of toluene as a cost-effective solvent for large-scale synthesis, enabling easy separation via liquid-liquid extraction. Key adjustments for scalability:

  • Catalyst : Reduced base loading (1.1 eq vs. 2.0 eq).

  • Purification : Activated carbon treatment to remove colored impurities.

Emerging Methodologies

Recent advances focus on photocatalytic thiol-ene reactions and flow chemistry to improve efficiency:

  • Photocatalysis : Visible-light-mediated coupling achieves yields of 72% in 2 hours.

  • Continuous Flow : Reduces reaction time to 30 minutes (yield: 70%) .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-Phthalimidoethylthio)pyridine?

The compound can be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is effective for introducing aromatic substituents. For example, 4-(anthracen-9-yl)pyridine was synthesized using 9-bromoanthracene, pyridin-4-ylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in toluene under reflux with a potassium carbonate aqueous solution . Adapt this protocol by substituting the boronic acid with a phthalimidoethylthio-containing reagent. Purification via column chromatography (e.g., petroleum ether/ethyl acetate 3:1 v/v) ensures high yield and purity.

Q. How should 4-(2-Phthalimidoethylthio)pyridine be purified to minimize byproducts?

Column chromatography is critical for isolating the target compound. Use a silica gel stationary phase with a gradient eluent system (e.g., petroleum ether:ethyl acetate). Adjust the solvent ratio based on TLC monitoring to separate byproducts effectively. Post-purification, recrystallization from a solvent like dichloromethane/hexane can yield high-quality crystals for structural analysis .

Q. What characterization techniques are essential for confirming the structure of 4-(2-Phthalimidoethylthio)pyridine?

  • X-ray crystallography : Resolve bond lengths and angles (e.g., C–S bond ~1.78 Å, C–N bond ~1.33 Å) to confirm connectivity .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C signals to verify substituent positions and purity.
  • Elemental analysis : Validate empirical formula consistency.
  • FT-IR : Identify functional groups (e.g., phthalimide carbonyl stretches at ~1770 cm1^{-1}) .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice of 4-(2-Phthalimidoethylthio)pyridine be analyzed?

Use single-crystal X-ray diffraction to map non-covalent interactions. For example, in 4-(anthracen-9-yl)pyridine, C–H···π interactions form centrosymmetric dimers, while π-π stacking (3.61 Å) stabilizes layered networks . For the target compound, analyze sulfur-containing motifs (e.g., S···N contacts) and hydrogen bonds. Computational tools like Mercury or CrystalExplorer can visualize packing motifs and quantify interaction energies.

Q. How to resolve discrepancies between experimental crystallographic data and computational bond-length predictions?

  • Compare observed bond lengths (from X-ray data) with density functional theory (DFT) calculations. For instance, in 4-(anthracen-9-yl)pyridine, C–C bond lengths (1.35–1.44 Å) matched literature values, validating the experimental setup .
  • Adjust computational parameters (e.g., basis sets, solvation models) to improve agreement. Use software like Gaussian or ORCA for optimization.
  • Cross-validate with spectroscopic data (e.g., NMR chemical shifts) to identify systematic errors .

Q. What strategies can enhance the biological or catalytic activity of 4-(2-Phthalimidoethylthio)pyridine derivatives?

  • Structure-activity relationship (SAR) studies : Modify the phthalimide or thioethyl group to alter electronic properties. For example, fluorination of the benzene ring (as in 4-fluorobenzyl derivatives) can improve binding affinity .
  • Coordination chemistry : Utilize the pyridine nitrogen and sulfur atoms as donor sites for metal complexes. Similar compounds have been used as ligands for f-element separation .
  • Hybrid scaffolds : Integrate moieties like thiazoles or triazoles (see ) to exploit synergistic effects in antimicrobial or anticancer applications.

Methodological Considerations Table

Aspect Key Parameters Reference
Synthesis Suzuki-Miyaura coupling, 12h reflux, Pd(PPh3_3)4_4 catalyst, toluene/K2_2CO3_3
Purification Silica gel column, petroleum ether:EtOAc (3:1), Rf_f = 0.5
Crystallography Monoclinic C2/c, a = 6.08 Å, β = 102.5°, Z = 4
Hydrogen bonding C–H···Cg interactions (2.85 Å), dimer formation along c-axis

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